![molecular formula C20H21NO B2984753 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one CAS No. 2310041-58-6](/img/structure/B2984753.png)
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one is a complex organic compound known for its unique bicyclic structure. The compound features a naphthalene ring attached to an azabicyclo[3.2.1]octane moiety. This combination imparts specific physical and chemical properties, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one typically involves several steps:
Formation of the Azabicyclo[3.2.1]octane Moiety: : This is usually achieved through a cycloaddition reaction starting from a simple precursor like an unsaturated amine or ketone.
Naphthalene Integration: : The naphthalene ring is introduced via electrophilic aromatic substitution, often using a naphthalenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
While detailed industrial production methods are proprietary, general approaches include optimizing reaction conditions for large-scale reactions, such as enhancing the yield and purity through process control, temperature management, and purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, where the methylene group might be converted to a carbonyl group under strong oxidative conditions.
Reduction: : Reduction processes typically target the ketone functionality, converting it to an alcohol.
Substitution: : The compound can participate in various substitution reactions, particularly on the naphthalene ring or the methylene group adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, sulfonyl chlorides, and base catalysts for nucleophilic substitution.
Major Products
The major products from these reactions vary:
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of secondary alcohols.
Substitution: : Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of complex organic compounds.
Material Science:
Biology and Medicine
Pharmacology: : Investigated for its potential binding to specific receptors or enzymes, affecting neurological or metabolic pathways.
Biological Probes: : Used in studies to probe biological processes due to its unique structure.
Industry
Catalysts: : May serve as a catalyst or catalyst precursor in industrial chemical reactions.
Performance Chemicals: : Utilized in formulations requiring specific physical or chemical properties.
Mechanism of Action
The mechanism by which 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one exerts its effects depends on its interaction with molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA.
Pathways Involved: : Varies based on its application, but may include signaling pathways in cells, enzyme inhibition or activation, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)-2-(pyrrolidin-2-yl)ethanone
1-(Naphthalen-1-yl)-2-(piperidin-2-yl)ethanone
1-(Naphthalen-1-yl)-2-(azetidin-2-yl)ethanone
Unique Aspects
Compared to these similar compounds, 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one stands out due to:
Bicyclic Structure: : Adds rigidity and affects the compound’s interaction with biological targets.
Reactivity: : The presence of the methylene group and naphthalene ring allows for diverse chemical modifications.
This compound's unique structural features and reactivity make it a versatile player in chemical synthesis and potential biomedical applications.
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-14-11-17-9-10-18(12-14)21(17)20(22)13-16-7-4-6-15-5-2-3-8-19(15)16/h2-8,17-18H,1,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQLMEJEXQWVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
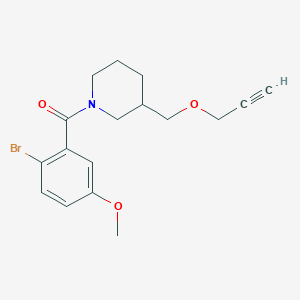
![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2984672.png)
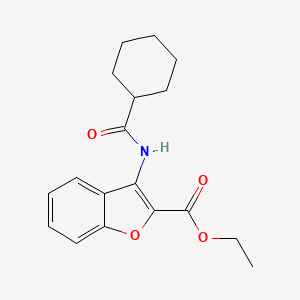
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2,5-dimethylphenyl)sulfonyloxybenzoate](/img/structure/B2984674.png)
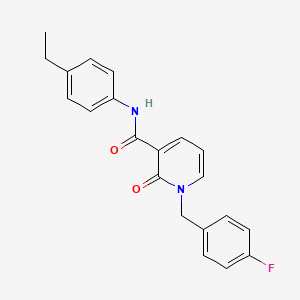
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2984678.png)
![4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2984680.png)
![[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2984683.png)
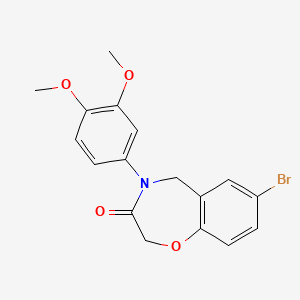
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2984687.png)
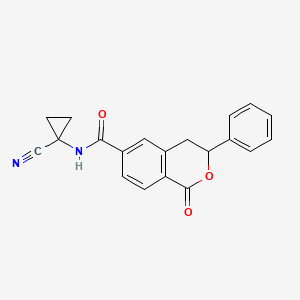
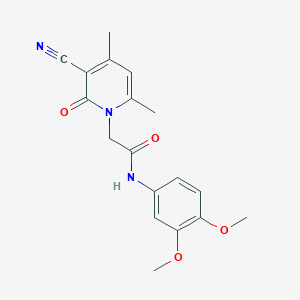
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2984690.png)
![2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2984692.png)
